molecular formula C24H26N4O4 B12170410 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide

Cat. No.: B12170410
M. Wt: 434.5 g/mol
InChI Key: QQOLCGKDWZVRMZ-UHFFFAOYSA-N
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Description

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide is a complex organic compound that features an indole moiety, a piperazine ring, and a methoxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then reacted with piperazine and subsequently with a methoxyphenyl ethyl group to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing biological pathways and exerting its effects . The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide is unique due to its combination of an indole moiety, a piperazine ring, and a methoxyphenyl group. This structure provides a versatile platform for various chemical modifications and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide

InChI

InChI=1S/C24H26N4O4/c1-32-19-8-6-17(7-9-19)10-11-25-22(29)24(31)28-14-12-27(13-15-28)23(30)21-16-18-4-2-3-5-20(18)26-21/h2-9,16,26H,10-15H2,1H3,(H,25,29)

InChI Key

QQOLCGKDWZVRMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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